molecular formula C13H21N3O4S B2444958 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034375-30-7

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2444958
CAS No.: 2034375-30-7
M. Wt: 315.39
InChI Key: PZPXVUPGGCXBCK-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic compound with a molecular formula of C13H21N3O4S and a molecular weight of 315.39 g/mol

Preparation Methods

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfamoyl Group: This step typically involves the reaction of the piperidine derivative with dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Furan Ring: The final step involves coupling the piperidine-sulfamoyl intermediate with a furan carboxylic acid derivative under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, but specific details are not available.

Chemical Reactions Analysis

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfamoyl group or the furan ring, leading to the formation of corresponding amines or dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group or the furan ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing piperidine and furan rings.

    Biology: It may serve as a probe or ligand in biological studies, particularly those involving sulfamoyl-containing compounds.

    Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects would depend on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfamoyl group could play a key role in these interactions, possibly through hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:

  • N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide : This compound contains an isoxazole ring instead of a furan ring, which may confer different chemical and biological properties.
  • N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-fluorobenzamide : This compound contains a fluorobenzamide group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-6-3-11(4-7-16)9-14-13(17)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPXVUPGGCXBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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